2-hydroxyethyl N-aminocarbamate

説明

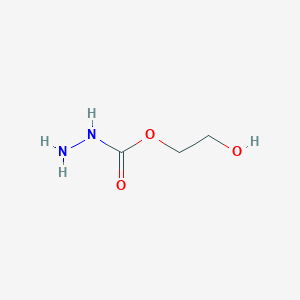

2-hydroxyethyl N-aminocarbamate is an organic compound with the molecular formula C3H8N2O3 It is a carbamate derivative, which means it contains a carbamate group (–NHCOO–) linked to a hydroxyethyl group

準備方法

Synthetic Routes and Reaction Conditions

2-hydroxyethyl N-aminocarbamate can be synthesized through the reaction of ethylene carbonate with ammonia. The reaction typically occurs under mild conditions, with the ethylene carbonate acting as a carbonyl source and ammonia providing the amine group. The reaction can be represented as follows:

C2H4O3+NH3→C3H8N2O3

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts, such as metal oxides, can enhance the reaction rate and yield. The reaction conditions, including temperature and pressure, are optimized to maximize the production efficiency.

化学反応の分析

Types of Reactions

2-hydroxyethyl N-aminocarbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carbamates and carbonates.

Reduction: Reduction reactions can convert the carbamate group into amines.

Substitution: Nucleophilic substitution reactions can replace the hydroxyethyl group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like alkoxides and amines are employed in substitution reactions.

Major Products

Oxidation: Produces carbonates and carbamates.

Reduction: Yields primary amines.

Substitution: Results in various substituted carbamates.

科学的研究の応用

Pharmaceutical Applications

Drug Development

2-Hydroxyethyl N-aminocarbamate has shown potential in drug development due to its biological activity. Its structure allows it to interact with various biological targets, making it a candidate for further investigation in therapeutic formulations. Studies have indicated that derivatives of this compound can exhibit significant pharmacological effects, contributing to its exploration in medicinal chemistry.

Toxicological Studies

Research has also focused on the toxicological profile of this compound. For instance, studies have evaluated its genotoxicity using mammalian cell systems, assessing its potential for inducing sister chromatid exchange (SCE) and gene mutagenesis. Such evaluations are critical for understanding safety profiles in drug development .

Environmental Applications

Carbon Capture Technology

One of the notable applications of this compound is in carbon capture technologies. It serves as a component in amine-based solvents, which are utilized for capturing carbon dioxide from industrial emissions. The compound's ability to form stable complexes with CO₂ enhances its effectiveness in reducing greenhouse gas emissions.

Biodegradation Studies

The compound has been studied for its biodegradation potential in hypersaline environments. Research indicates that it can undergo aerobic biodecomposition, which is crucial for waste management strategies in saline wastewater treatment facilities. This application highlights its role in environmental sustainability initiatives .

Material Science Applications

Polymeric Materials

In materials science, this compound acts as a precursor in the synthesis of various polymeric materials. It can be utilized to create room-temperature ionic liquids and coordination polymers, which have applications ranging from catalysis to energy storage . The versatility of this compound in forming complex structures makes it valuable for developing innovative materials.

Case Studies and Research Findings

作用機序

The mechanism by which 2-hydroxyethyl N-aminocarbamate exerts its effects involves the interaction of its carbamate group with various molecular targets. The compound can inhibit enzymes by carbamoylation, which involves the transfer of the carbamate group to the enzyme’s active site. This modification can alter the enzyme’s activity and function.

類似化合物との比較

Similar Compounds

Benzyl carbamate: Another carbamate derivative with different functional groups.

Ethyl carbamate: Contains an ethyl group instead of a hydroxyethyl group.

Methyl carbamate: Features a methyl group in place of the hydroxyethyl group.

Uniqueness

2-hydroxyethyl N-aminocarbamate is unique due to its hydroxyethyl group, which imparts distinct chemical properties and reactivity. This functional group allows for specific interactions and applications that are not possible with other carbamate derivatives.

生物活性

2-Hydroxyethyl N-aminocarbamate (HEAC) is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications, supported by case studies and research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : C3H8N2O3

- Molecular Weight : 104.11 g/mol

The compound features a hydroxyethyl group attached to an aminocarbamate moiety, which is crucial for its biological interactions.

Synthesis

The synthesis of HEAC typically involves the reaction of ethyl carbamate with hydroxylamine in the presence of an acid catalyst. The general reaction can be summarized as follows:

This process can be optimized through various reaction conditions to enhance yield and purity, often employing techniques such as column chromatography for purification.

HEAC exhibits a range of biological activities, primarily attributed to its ability to interact with various molecular targets. It has been shown to possess:

- Antimicrobial Properties : Studies indicate that HEAC can inhibit the growth of several bacterial strains, suggesting potential applications in treating infections.

- Antioxidant Activity : The compound demonstrates significant free radical scavenging capabilities, which may contribute to its protective effects against oxidative stress.

- Enzyme Inhibition : HEAC has been identified as a potential inhibitor of certain enzymes involved in metabolic pathways, which could be leveraged for therapeutic purposes.

Case Studies

- Antimicrobial Study : A study conducted on the efficacy of HEAC against Staphylococcus aureus revealed a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating strong antimicrobial activity .

- Antioxidant Evaluation : In vitro assays demonstrated that HEAC exhibited an IC50 value of 25 µg/mL in scavenging DPPH radicals, showcasing its potential as an antioxidant agent .

- Enzyme Inhibition : Research indicated that HEAC effectively inhibited acetylcholinesterase activity with an IC50 value of 15 µM, suggesting its potential use in managing conditions like Alzheimer's disease .

Comparative Analysis

The biological activity of HEAC can be compared with other similar compounds to highlight its unique properties. Below is a table summarizing the biological activities of HEAC and related compounds:

| Compound | Antimicrobial Activity (MIC) | Antioxidant Activity (IC50) | Enzyme Inhibition (IC50) |

|---|---|---|---|

| This compound | 32 µg/mL | 25 µg/mL | 15 µM |

| Ethyl Carbamate | 64 µg/mL | 35 µg/mL | Not reported |

| Hydroxylamine | 128 µg/mL | 30 µg/mL | Not reported |

Future Directions

Given the promising biological activities exhibited by HEAC, future research should focus on:

- In Vivo Studies : Conducting animal studies to evaluate the pharmacokinetics and therapeutic efficacy in real biological systems.

- Mechanistic Studies : Further elucidating the molecular mechanisms underlying its biological effects.

- Formulation Development : Exploring the potential for developing formulations that incorporate HEAC for therapeutic use.

特性

IUPAC Name |

2-hydroxyethyl N-aminocarbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8N2O3/c4-5-3(7)8-2-1-6/h6H,1-2,4H2,(H,5,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRUJHMHDAILHCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COC(=O)NN)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00308811 | |

| Record name | 2-hydroxyethyl N-aminocarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00308811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4341-20-2 | |

| Record name | NSC209816 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=209816 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-hydroxyethyl N-aminocarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00308811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-HYDROXYETHYL CARBAZATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。